9-NITRONONAN-1-OL
Overview
Description
9-Nitrononan-1-ol: is an organic compound with the molecular formula C9H19NO3 . It contains a nitro group (-NO2) and a hydroxyl group (-OH) attached to a nonane backbone. This compound is characterized by its unique structure, which includes 12 non-hydrogen bonds, 2 double bonds, 1 nitro group, and 1 primary alcohol group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-nitrononan-1-ol typically involves the nitration of nonan-1-ol. This can be achieved by reacting nonan-1-ol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Nitrononan-1-ol can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group, forming 9-nitrononanal.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 9-Nitrononanal
Reduction: 9-Aminononan-1-ol
Substitution: 9-Chlorononan-1-ol
Scientific Research Applications
Chemistry: 9-Nitrononan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other nitroalkanes and nitroalcohols. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, nitro compounds like this compound are investigated for their potential as radical scavengers and antioxidants. They are also explored for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of 9-nitrononan-1-ol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Nonan-1-ol: Lacks the nitro group, making it less reactive in redox reactions.
9-Nitrodecane: Similar nitro group but lacks the hydroxyl group, affecting its solubility and reactivity.
9-Nitrooctan-1-ol: Shorter carbon chain, which influences its physical properties and reactivity
Uniqueness: 9-Nitrononan-1-ol is unique due to the presence of both nitro and hydroxyl groups on a nonane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
9-nitrononan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLKICYJHPXTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[N+](=O)[O-])CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621381 | |
Record name | 9-Nitrononan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-84-6 | |
Record name | 9-Nitrononan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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